molecular formula C10H14ClN3O B2905447 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine CAS No. 1023818-62-3

4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine

Cat. No.: B2905447
CAS No.: 1023818-62-3
M. Wt: 227.69
InChI Key: ZAKQIAKCEMLVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine” consists of a morpholine ring attached to a pyrimidine ring via a methylene bridge . The pyrimidine ring is substituted with a chlorine atom and a methyl group .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The compound “4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[(4-chloro-6-methylpyrimidin-2-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-8-6-9(11)13-10(12-8)7-14-2-4-15-5-3-14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQIAKCEMLVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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